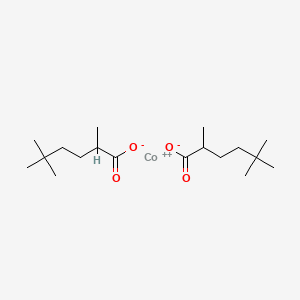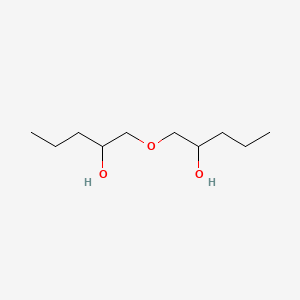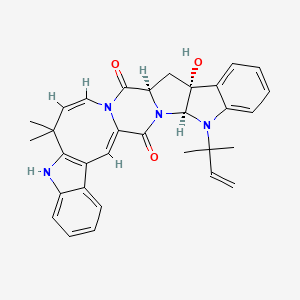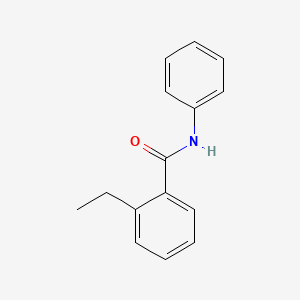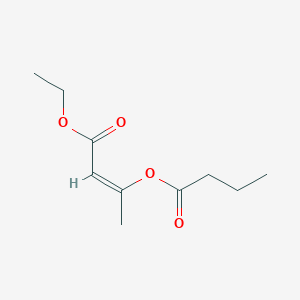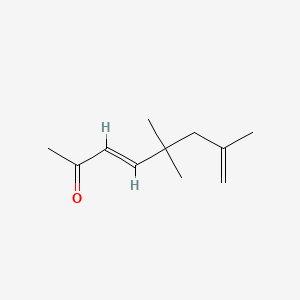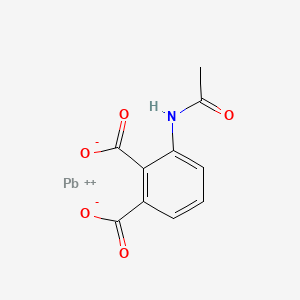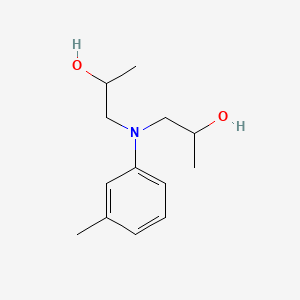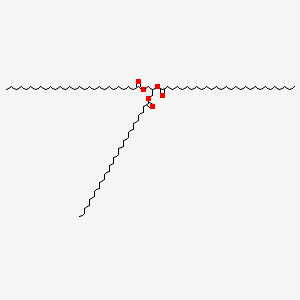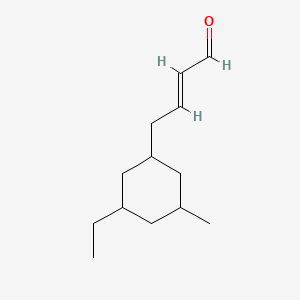
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an organic compound characterized by a cyclohexane ring substituted with ethyl and methyl groups, and an alkenal functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.
Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexene: Similar cyclohexane ring structure but lacks the alkenal group.
3-Ethyl-5-methylcyclohexane: Similar substitution pattern but lacks the alkenal group.
2-Butenal: Contains the alkenal group but lacks the cyclohexane ring.
Uniqueness
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is unique due to the combination of a substituted cyclohexane ring and an alkenal group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
94200-97-2 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal |
InChI |
InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+ |
Clé InChI |
LRYSDMSJOLOIPW-SNAWJCMRSA-N |
SMILES isomérique |
CCC1CC(CC(C1)C/C=C/C=O)C |
SMILES canonique |
CCC1CC(CC(C1)CC=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



